5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid
Description
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid is a chemical compound with the molecular formula C11H10F4O4 and a molecular weight of 282.19 g/mol . This compound is characterized by the presence of a methoxy group at the 5-position and a tetrafluoropropoxy group at the 2-position of the benzoic acid core . It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
5-methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O4/c1-18-6-2-3-8(7(4-6)9(16)17)19-5-11(14,15)10(12)13/h2-4,10H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYEIZIRXBWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(C(F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 2,2,3,3-tetrafluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like K2CO3.
Major Products: Major products formed from these reactions include substituted benzoic acids, alcohols, and aldehydes.
Scientific Research Applications
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid can be compared with other similar compounds:
Biological Activity
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid, with the chemical formula CHFO and CAS number 1909313-74-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHFO
- Molecular Weight : 282.19 g/mol
- IUPAC Name : 5-methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid
Synthesis
The synthesis typically involves nucleophilic substitution reactions using starting materials like 5-methoxybenzoic acid and 2,2,3,3-tetrafluoropropanol under basic conditions (e.g., potassium carbonate) to yield the desired compound.
The biological activity of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid is primarily attributed to its interaction with various molecular targets. It has been studied for its effects on enzyme systems and cellular pathways involved in protein degradation:
- Ubiquitin-Proteasome Pathway (UPP) : Enhances the activity of this pathway which is crucial for protein homeostasis.
- Autophagy-Lysosome Pathway (ALP) : Promotes autophagy processes that are vital for cellular recycling and maintenance .
Case Studies and Research Findings
Several studies have explored the biological effects of benzoic acid derivatives similar to 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid. Here are key findings:
- Protein Degradation Systems :
- Cell-Based Assays :
- Comparative Studies :
Summary of Biological Activities
The following table summarizes the biological activities observed in studies involving 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
